molecular formula C10H12BrNO2 B4730453 ethyl (4-bromo-3-methylphenyl)carbamate

ethyl (4-bromo-3-methylphenyl)carbamate

Cat. No. B4730453
M. Wt: 258.11 g/mol
InChI Key: LAQLJLBNJPMLRZ-UHFFFAOYSA-N
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Patent
US08222248B2

Procedure details

To a solution of 4-bromo-3-methyl-benzoic acid (300 mg) in 1,4-dioxane (5 mL) were added triethylamine (0.245 mL) and diphenylphosphory azide (0.316 mL). The mixture was stirred at room temperature for 16 h and then after adding EtOH (0.8 mL), the mixture was heated at 80° C. for 7 h. The reaction mixture was diluted with saturated NaHCO3 aqueous solution. The aqueous layer was extracted with EtOAc, and the organic extracts were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography (SiO2, EtOAc:Hexane=5:95 to 40:60) to give (4-bromo-3-methyl-phenyl)-carbamic acid ethyl ester as colorless oil: MS (m/z) 258 (M−1); 1H NMR (CDCl3, 400 MHz) δ 7.42 (d, 1H), 7.30 (s, 1H), 7.08 (dd, 1H), 6.53 (s, 1H), 4.22 (q, 2H), 2.36 (s, 3H), 1.30 (t, 3H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.245 mL
Type
reactant
Reaction Step One
Name
Quantity
0.316 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5](C(O)=O)=[CH:4][C:3]=1[CH3:11].C([N:14]([CH2:17]C)CC)C.[N-]=[N+]=[N-].[CH3:22][CH2:23][OH:24].[O:25]1CCOCC1>C([O-])(O)=O.[Na+]>[CH2:23]([O:24][C:17](=[O:25])[NH:14][C:5]1[CH:9]=[CH:10][C:2]([Br:1])=[C:3]([CH3:11])[CH:4]=1)[CH3:22] |f:5.6|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)C
Name
Quantity
0.245 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.316 mL
Type
reactant
Smiles
[N-]=[N+]=[N-]
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 80° C. for 7 h
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
the organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (SiO2, EtOAc:Hexane=5:95 to 40:60)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(NC1=CC(=C(C=C1)Br)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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